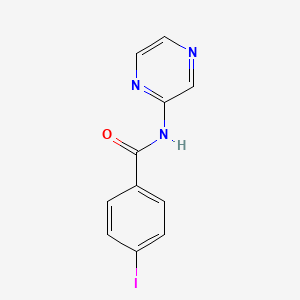

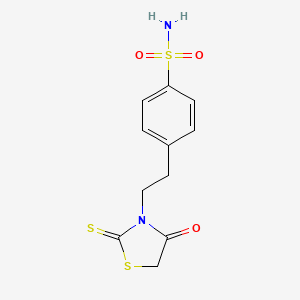

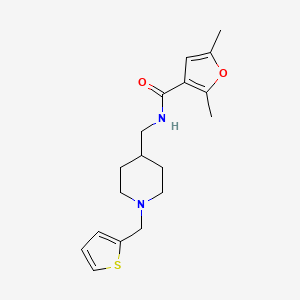

4-iodo-N-(pyrazin-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-iodo-N-(pyrazin-2-yl)benzamide” is a chemical compound . It has a molecular weight of 325.11 .

Molecular Structure Analysis

The InChI code for “4-iodo-N-(pyrazin-2-yl)benzamide” is1S/C11H8IN3O/c12-9-3-1-8 (2-4-9)11 (16)15-10-7-13-5-6-14-10/h1-7H, (H,14,15,16) . Physical And Chemical Properties Analysis

“4-iodo-N-(pyrazin-2-yl)benzamide” is a powder and it should be stored at room temperature .Aplicaciones Científicas De Investigación

Antiproliferative and Apoptotic Mechanisms

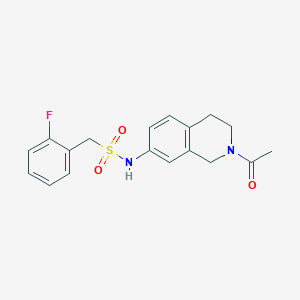

A study by Raffa et al. (2019) synthesized benzamides with modifications at the 4-position of the benzamido moiety, including ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates, showing significant antiproliferative activity against human lung carcinoma H292 cells. Compound 26c, in particular, demonstrated the ability to induce intrinsic apoptotic pathways by activating p53 and promoting the TRAIL-inducing death pathway, highlighting a potential therapeutic mechanism for cancer treatment Raffa et al., 2019.

Anti-Tubercular Activity

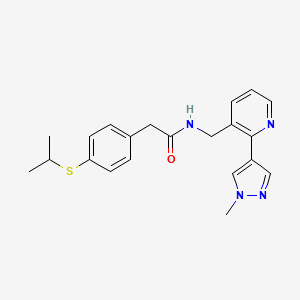

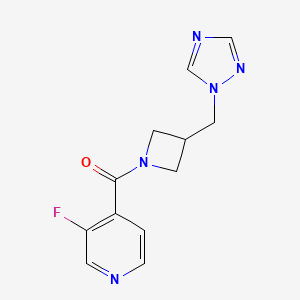

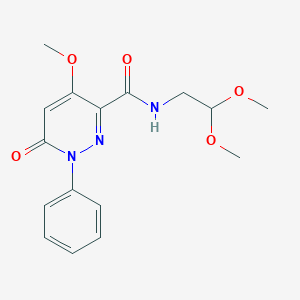

Srinivasarao et al. (2020) designed and synthesized novel benzamide derivatives, including substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides, which exhibited significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. This study identifies several compounds with potent inhibitory concentrations, suggesting these benzamides as promising anti-tubercular agents Srinivasarao et al., 2020.

Photophysical Properties for Organic Materials

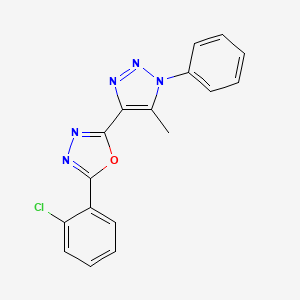

Yamaji et al. (2017) explored the synthesis of benzamides with pyrazine moieties converted into difluoroboronated complexes, demonstrating novel blue fluorophores. These compounds exhibited unique photophysical properties, with potential applications in biological imaging and organic materials due to their intense luminescence Yamaji et al., 2017.

Synthesis and Characterization of Pyrazine Substitutes

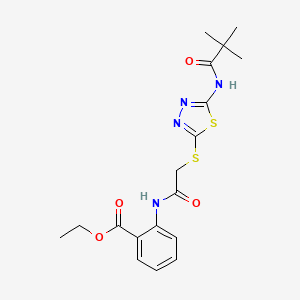

Ahmad et al. (2021) reported the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, providing insights into the electronic and nonlinear optical properties of these compounds through DFT calculations. This research contributes to the understanding of pyrazine analogs' reactivity parameters and their potential applications in medicinal chemistry Ahmad et al., 2021.

Antimicrobial and Antifungal Activity

Several studies have explored the antimicrobial and antifungal potential of benzamide derivatives. For instance, Senthilkumar et al. (2021) synthesized N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide and evaluated its antibacterial and antifungal activities, showing promise as a therapeutic agent against various microbial strains Senthilkumar et al., 2021.

Propiedades

IUPAC Name |

4-iodo-N-pyrazin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8IN3O/c12-9-3-1-8(2-4-9)11(16)15-10-7-13-5-6-14-10/h1-7H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPASYKADJIJTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=CN=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-N-(pyrazin-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2581931.png)

![N-cyclopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2581932.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2581942.png)

![2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid](/img/structure/B2581943.png)